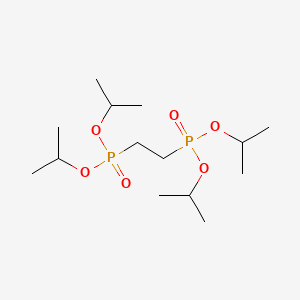

Tetraisopropyl 1,2-ethylenediphosphonate

Description

Significance of Organophosphorus Compounds in Contemporary Chemical Research

Organophosphorus compounds, a diverse class of molecules containing a carbon-phosphorus bond, hold a position of considerable significance in modern chemical research. Their utility spans a wide array of scientific disciplines, from medicinal chemistry and agriculture to materials science and catalysis. The unique electronic and steric properties conferred by the phosphorus atom allow for the fine-tuning of molecular architecture and reactivity, making these compounds invaluable tools for chemists. In the pharmaceutical industry, organophosphorus compounds are integral to the design of antiviral drugs, enzyme inhibitors, and anticancer agents. Their application in agriculture as pesticides has been long-standing, though research continues to focus on developing more selective and environmentally benign alternatives. Furthermore, in the realm of materials science, these compounds are utilized as flame retardants, plasticizers, and building blocks for novel polymers and coordination frameworks.

Specific Research Focus on Tetraisopropyl 1,2-Ethylenediphosphonate (TIPE)

This compound (TIPE) is a specific ester of 1,2-ethylenediphosphonic acid, where the acidic protons are replaced by isopropyl groups. This esterification significantly alters the compound's solubility and coordination properties compared to its parent acid. While the parent acid is a hydrophilic compound, TIPE is more soluble in organic solvents, which can be advantageous for its synthesis, purification, and use in certain reaction conditions. The isopropyl groups also introduce steric bulk around the phosphonate (B1237965) groups, which can influence the coordination environment of metal complexes formed with TIPE.

Despite the potential utility of TIPE as a ligand and a precursor in organic synthesis, a comprehensive review of the scientific literature reveals that it has received relatively limited specific attention compared to its parent acid or the corresponding tetraethyl ester. Much of the research on ethylenediphosphonates has focused on the coordination chemistry of the deprotonated acid, which readily forms robust coordination polymers. However, the study of the neutral ester ligand, TIPE, offers opportunities to explore different coordination modes and to synthesize discrete molecular complexes that may not be accessible with the anionic ligand.

Scope and Objectives of the Research Investigation

The primary objective of this article is to provide a focused and detailed examination of this compound based on available scientific information. The scope of this investigation is strictly limited to the chemical properties, synthesis, and the role of TIPE within the principles of ligand design. This article will present a compilation of its known physical and chemical characteristics. Furthermore, it will explore the synthetic routes to TIPE, with a particular focus on the Michaelis-Arbuzov reaction. nih.gov The contextualization of TIPE as a bidentate ligand will be discussed in the broader context of 1,2-ethylenediphosphonate coordination chemistry. This investigation aims to consolidate the existing knowledge on TIPE and to highlight its potential for further academic inquiry in the fields of coordination and materials chemistry.

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C14H32O6P2 |

| Molecular Weight | 358.35 g/mol |

| CAS Number | 10596-16-4 |

| Melting Point | 34-37 °C |

| Boiling Point | 170-171 °C at 3 mmHg |

| Density | 1.068 ± 0.06 g/cm³ (Predicted) |

Data sourced from commercially available information. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C14H32O6P2 |

|---|---|

Molecular Weight |

358.35 g/mol |

IUPAC Name |

2-[2-di(propan-2-yloxy)phosphorylethyl-propan-2-yloxyphosphoryl]oxypropane |

InChI |

InChI=1S/C14H32O6P2/c1-11(2)17-21(15,18-12(3)4)9-10-22(16,19-13(5)6)20-14(7)8/h11-14H,9-10H2,1-8H3 |

InChI Key |

HVINTUFGJARCPM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OP(=O)(CCP(=O)(OC(C)C)OC(C)C)OC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Tetraisopropyl 1,2 Ethylenediphosphonate

Historical and Contemporary Synthetic Routes to 1,2-Ethylenediphosphonates

The synthesis of 1,2-ethylenediphosphonates, including the tetraisopropyl ester, has been achieved through several strategic pathways. Historically, the Michaelis-Arbuzov reaction has been the most prominent and widely utilized method. However, the ongoing need for improved efficiency, milder conditions, and greater substrate scope has driven research into alternative strategies, including those starting from diphosphonic acid derivatives or employing modified phosphine (B1218219) oxide syntheses.

Michaelis-Arbuzov Reaction Pathways for TIPE Synthesis

The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, is a cornerstone in the formation of carbon-phosphorus bonds. liv.ac.uknih.gov This reaction typically involves the nucleophilic attack of a trivalent phosphorus ester, such as a trialkyl phosphite (B83602), on an alkyl halide. liv.ac.ukmdpi.com The process proceeds through a quasi-phosphonium salt intermediate, which then undergoes dealkylation, typically via an SN2 mechanism, to yield a pentavalent phosphonate (B1237965). liv.ac.uk This method is widely applied in the synthesis of various phosphonates, phosphinates, and phosphine oxides. liv.ac.uk

A primary route for the synthesis of Tetraisopropyl 1,2-ethylenediphosphonate (TIPE) involves the reaction of 1,2-dibromoethane (B42909) with triisopropyl phosphite. In this variation of the Michaelis-Arbuzov reaction, both electrophilic carbon centers of 1,2-dibromoethane react with the nucleophilic phosphorus of the triisopropyl phosphite.

The reaction proceeds in two main stages. Initially, one molecule of triisopropyl phosphite reacts with 1,2-dibromoethane to form diisopropyl 2-bromoethylphosphonate as an intermediate. nih.gov A second molecule of triisopropyl phosphite then reacts with this intermediate in a subsequent Michaelis-Arbuzov step to form the final TIPE product. The formation of TIPE is often observed as a byproduct in syntheses specifically targeting the mono-adduct, diisopropyl 2-bromoethylphosphonate. nih.gov Suppressing the second reaction is crucial for selectively synthesizing the haloalkylphosphonate. nih.gov

The yield of TIPE and the selectivity of the reaction are highly dependent on the chosen conditions, such as temperature, reaction time, and the use of catalysts or alternative energy sources like microwave irradiation. nih.govnih.govwikipedia.org For instance, the synthesis of diisopropyl 2-chloroethylphosphonate from 1,2-dichloroethane (B1671644) and triisopropyl phosphite often yields TIPE as a significant byproduct. nih.govwikipedia.org

Microwave-assisted synthesis has been shown to be an efficient, "green" method for conducting this type of Michaelis-Arbuzov reaction. wikipedia.org It can accelerate the reaction, leading to high conversions in shorter times compared to conventional thermal heating. nih.govwikipedia.org However, these conditions can also promote the formation of byproducts. Detailed studies optimizing the reaction of 1,2-dichloroethane with triisopropyl phosphite under microwave irradiation have shown that TIPE is a consistent byproduct alongside diisopropyl phosphonate and triisopropyl phosphate. nih.govwikipedia.org

The table below illustrates the product distribution in the microwave-assisted reaction between 1,2-dichloroethane and triisopropyl phosphite under specific conditions, highlighting the formation of TIPE as a byproduct.

Table 1: Product Distribution in the Microwave-Assisted Synthesis from 1,2-Dichloroethane and Triisopropyl Phosphite

| Reactants | Temperature (°C) | Time (min) | Target Product | Byproducts Including TIPE |

|---|---|---|---|---|

| 1,2-Dichloroethane, Triisopropyl Phosphite | 190 | 160 | Diisopropyl 2-chloroethylphosphonate | This compound, Triisopropyl phosphate |

Data derived from studies on the synthesis of haloalkylphosphonates where TIPE was a notable byproduct. wikipedia.org

The molar ratio of reactants also plays a critical role. An excess of the dihaloethane can favor the formation of the monophosphonate, while a higher ratio of triisopropyl phosphite can increase the yield of the diphosphonate product, TIPE.

Alternative Synthetic Strategies for 1,2-Ethylenediphosphonates

While the Michaelis-Arbuzov reaction is a robust method, alternative strategies for constructing the 1,2-ethylenediphosphonate framework have been investigated to overcome some of its limitations.

An alternative route to phosphonate esters involves the reaction of the corresponding phosphonic acid chloride with an alcohol. For 1,2-ethylenediphosphonates, this would involve a precursor such as (ethane-1,2-diyl)bis(phosphonous dichloride) or its oxidized P(V) counterpart, ethan-1,2-diylbis(phosphonic tetrachloride).

(Ethane-1,2-diyl)bis(phosphonous dichloride), (CH₂PCl₂)₂, is a known organophosphorus compound synthesized from the reaction of ethylene (B1197577), white phosphorus, and phosphorus trichloride. wikipedia.org This P(III) tetrachloride serves as a precursor to chelating diphosphines through reactions with Grignard reagents or secondary amines. wikipedia.org While direct conversion to TIPE is not the primary application, this intermediate represents a key building block for the ethane-diphosphorus backbone.

The corresponding P(V) species, the tetrachloride of the diphosphonic acid, can be formed by chlorination of the corresponding phosphine oxides. For example, 1,2-bis(dimethylphosphoryl)ethane can be reacted with agents like oxalyl chloride to produce ethylenebis(dimethylchlorophosphonium) dichloride. nih.gov Such chlorinated intermediates can then be reacted with alcohols or alkoxides to form the desired esters, providing an alternative to the direct C-P bond formation of the Michaelis-Arbuzov reaction.

The synthesis and subsequent reduction of phosphine oxides represent another important strategy in organophosphorus chemistry. liv.ac.uk A relevant alternative pathway to the 1,2-ethylenediphosphonate skeleton involves the synthesis of 1,2-bis(dialkylphosphoryl)ethanes.

One documented procedure involves the reaction of diethyl phosphite with a Grignard reagent, such as methylmagnesium chloride, followed by the addition of 1,2-dichloroethane. nih.gov This sequence leads to the formation of 1,2-bis(dimethylphosphoryl)ethane. nih.gov This diphosphine oxide compound contains the core C₂P₂ structure of TIPE.

Table 2: Synthesis of 1,2-Bis(dimethylphosphoryl)ethane

| Step 1 Reactants | Step 2 Reactant | Product | Yield |

|---|

Data derived from a study on the synthesis of 1,2-bis(dialkylphosphino)ethanes via their phosphine oxide precursors. nih.gov

This diphosphine oxide can be a precursor to various other 1,2-ethane-diphosphorus compounds. Although direct esterification to a phosphonate is not a standard transformation, this phosphine oxide route provides a versatile alternative for creating the fundamental carbon-phosphorus framework from different starting materials compared to the Michaelis-Arbuzov reaction.

Mechanistic Insights into TIPE Formation

The formation of this compound from the reaction of a 1,2-dihaloethane with triisopropyl phosphite is a classic example of a double Michaelis-Arbuzov reaction. This process involves the sequential formation of two carbon-phosphorus bonds, converting the trivalent phosphite ester into a pentavalent phosphonate.

Elucidation of Reaction Mechanisms in Organophosphorus Synthesis

The Michaelis-Arbuzov reaction proceeds through a well-established two-step mechanism. The initial step involves the nucleophilic attack of the phosphorus atom in triisopropyl phosphite on one of the electrophilic carbon atoms of the 1,2-dihaloethane. This is a bimolecular nucleophilic substitution (SN2) reaction, which results in the formation of a phosphonium (B103445) salt intermediate. nih.govwikipedia.org

The reaction can be represented as follows:

Step 1: Formation of the Phosphonium Intermediate (i-PrO)₃P + X-CH₂-CH₂-X → [(i-PrO)₃P⁺-CH₂-CH₂-X] X⁻

In the second step, the displaced halide ion acts as a nucleophile and attacks one of the isopropyl groups on the phosphonium intermediate. This dealkylation step, also an SN2 reaction, leads to the formation of the initial product, diisopropyl 2-haloethylphosphonate, and an isopropyl halide byproduct. nih.govwikipedia.org

Step 2: Dealkylation to form the Monophosphonate [(i-PrO)₃P⁺-CH₂-CH₂-X] X⁻ → (i-PrO)₂P(O)-CH₂-CH₂-X + i-PrX

The formation of the final product, this compound, occurs through a second, sequential Michaelis-Arbuzov reaction. The diisopropyl 2-haloethylphosphonate intermediate reacts with another molecule of triisopropyl phosphite in the same two-step manner.

Step 3: Second Phosphonium Intermediate Formation (i-PrO)₃P + (i-PrO)₂P(O)-CH₂-CH₂-X → [(i-PrO)₃P⁺-CH₂-CH₂-P(O)(O-i-Pr)₂] X⁻

Step 4: Final Dealkylation to form TIPE [(i-PrO)₃P⁺-CH₂-CH₂-P(O)(O-i-Pr)₂] X⁻ → (i-PrO)₂P(O)-CH₂-CH₂-P(O)(O-i-Pr)₂ + i-PrX

| Reactant 1 | Reactant 2 | Intermediate Product | Final Product |

| 1,2-Dihaloethane | Triisopropyl phosphite | Diisopropyl 2-haloethylphosphonate | This compound |

Stereochemical Considerations in Diphosphonate Ester Formation

The synthesis of this compound from a 1,2-dihaloethane introduces interesting stereochemical considerations. The two carbon atoms of the ethylene bridge are prochiral centers. A prochiral center is a trigonal planar carbon bonded to three different substituents, where the two faces of the plane are stereochemically distinct (designated as re and si faces). tru.ca In the case of 1,2-dihaloethane, the addition of the phosphonate group to each carbon atom creates two stereogenic centers.

The Michaelis-Arbuzov reaction is known to proceed with inversion of configuration at a chiral carbon center, which is characteristic of an SN2 mechanism. wikipedia.org When the substrate contains prochiral centers, as in 1,2-dihaloethane, the reaction can potentially lead to the formation of diastereomers: a meso compound and a pair of enantiomers (d,l or racemic mixture).

The stereochemical outcome of the double Michaelis-Arbuzov reaction on 1,2-dihaloethane would depend on the stereochemistry of the two successive SN2 reactions. If the nucleophilic attacks by the triisopropyl phosphite on the two carbon atoms occur with a specific and related stereochemical preference, it could lead to a mixture of diastereomers.

The resulting this compound molecule can exist in different staggered conformations due to rotation around the central C-C bond. The relative stability of these conformers (gauche and anti) will be influenced by steric and electrostatic interactions between the two bulky diisopropylphosphonato groups. While detailed conformational analysis of TIPE itself is not extensively reported, studies on similar bisphosphonates suggest that the conformational preferences can be investigated using techniques like solid-state NMR. nih.gov For instance, rotational echo double resonance (REDOR) experiments can provide information on interatomic distances, which helps in elucidating the conformation and dynamics of the molecule. nih.gov

| Stereochemical Aspect | Description | Potential Outcome |

| Prochirality | The two carbon atoms in the 1,2-dihaloethane starting material are prochiral. | Formation of stereoisomers is possible. |

| Reaction Stereochemistry | The Michaelis-Arbuzov reaction proceeds via an SN2 mechanism, which typically involves inversion of configuration. | A mixture of meso and d,l (racemic) diastereomers of TIPE may be formed. |

| Conformational Isomerism | Rotation around the central C-C bond in TIPE can lead to different staggered conformations (e.g., gauche, anti). | The molecule will likely adopt the most energetically favorable conformation, minimizing steric hindrance between the phosphonate groups. |

Coordination Chemistry and Metal Complexation of Tetraisopropyl 1,2 Ethylenediphosphonate

Ligand Design Principles for Diphosphonate Coordination

The effectiveness of a diphosphonate ligand like TIPE in coordination chemistry is governed by several key principles, including its coordination mode, the chelation effect, and the nature of the bridge connecting the donor phosphonate (B1237965) groups. These factors dictate the geometry and stability of the resulting metal complexes.

Diphosphonate ligands are characterized by the presence of two phosphonate moieties, which can coordinate to a metal center. wikipedia.org In the case of TIPE, the two P=O groups act as Lewis bases, donating electron pairs to a metal ion. uci.edu This ability to bind a metal atom in two places classifies TIPE as a bidentate ligand. nih.govpurdue.edu This dual coordination is a common feature among diphosphines and diphosphonates, which are frequently employed as bidentate phosphine (B1218219) ligands in inorganic and organometallic chemistry. wikipedia.org The coordination typically occurs through the oxygen atoms of the phosphoryl groups (P=O), leading to the formation of a chelate ring structure with the metal ion at its center. The resulting complexes are often more stable than those formed with analogous monodentate ligands, an effect attributable to the principles of chelation.

The formation of a ring structure upon coordination of a single ligand to a metal center is known as chelation. nih.gov Bidentate ligands like TIPE are often referred to as chelating ligands. purdue.edu The ethylene (B1197577) bridge in TIPE connects the two phosphonate donor groups, allowing the ligand to "grab" the metal ion, akin to a claw. purdue.edu When TIPE coordinates to a metal center in a bidentate fashion, it forms a stable five-membered chelate ring (M-O-P-C-C-P-O). The length of the chain connecting the two phosphorus centers is a critical factor in determining the coordinating properties. wikipedia.org Short-chain linkers, such as the ethylene bridge in TIPE, are well-suited for forming chelate rings with a single metal. wikipedia.org

The flexibility of the ethylene bridge allows for some conformational adjustment to accommodate the geometric preferences of different metal ions. This structural adaptability is crucial for forming stable complexes with various metals, which may have different ionic radii and coordination number preferences. bath.ac.uk The structure of the ethylene diphosphonate group can also facilitate the formation of larger, pillared layered structures where the organic bridge links inorganic sheets composed of metal centers and phosphonate tetrahedra. nih.gov

Complexation with Lanthanide Metal Ions

Lanthanide ions (Ln³⁺) are hard Lewis acids and exhibit a strong affinity for hard Lewis bases, such as the oxygen donor atoms of phosphonate groups. Their large ionic radii and variable, often high, coordination numbers (typically 8 to 12) make them suitable for complexation with multidentate ligands like TIPE. bath.ac.uknih.gov The bonding between lanthanide ions and ligands is predominantly ionic in nature. nih.gov

The synthesis of lanthanide-TIPE complexes generally involves the direct reaction of a hydrated lanthanide salt, such as lanthanide(III) nitrate (B79036) (Ln(NO₃)₃·xH₂O), with the TIPE ligand in a suitable solvent like ethanol (B145695) or acetonitrile. allstudyjournal.commdpi.com The reaction mixture is typically stirred at room temperature to facilitate the formation of the complex, which may then be isolated by filtration after precipitation. allstudyjournal.comscitechpub.org The stoichiometry of the resulting complex can be influenced by the metal-to-ligand molar ratio used in the synthesis, the specific lanthanide ion, and the reaction conditions.

Complexes with the general formula [Ln(TIPE)₂(NO₃)₃] are frequently observed in lanthanide coordination chemistry with bidentate ligands. allstudyjournal.comresearchgate.net In these complexes, the central lanthanide ion is coordinated by two TIPE ligands and three nitrate anions. The TIPE ligands typically act as bidentate chelators through their phosphoryl oxygen atoms. The nitrate ions also commonly coordinate in a bidentate fashion, contributing two oxygen atoms each to the coordination sphere. bath.ac.uk

This arrangement results in a high coordination number for the lanthanide ion. For instance, coordination to two bidentate TIPE ligands (four oxygen atoms) and three bidentate nitrate ions (six oxygen atoms) leads to a total coordination number of ten. bath.ac.ukallstudyjournal.com This ten-coordinate geometry is common for lanthanide complexes, especially with larger ions from the earlier part of the series. bath.ac.uk The structure of such complexes can be confirmed through single-crystal X-ray diffraction. rsc.org

Table 1: Representative Structural Data for [Ln(L)₂(NO₃)₃] Type Complexes Data is representative and based on analogous phosphonate and bidentate ligand complexes.

| Lanthanide (Ln) | Coordination Number | Average Ln–O (Ligand) Bond Length (Å) | Average Ln–O (Nitrate) Bond Length (Å) |

| La | 10 | 2.53 | 2.63 |

| Nd | 10 | 2.44 | 2.57 |

| Eu | 10 | 2.40 | 2.53 |

| Dy | 10 | 2.36 | 2.50 |

View fullscreen

Under certain reaction conditions, dinuclear or binuclear complexes may form. A stoichiometry of [Ln₂(TIPE)₃(NO₃)₆] suggests a two-centered complex where three TIPE ligands bridge two lanthanide metal ions. mdpi.com In such a structure, each lanthanide ion's coordination sphere would be completed by three bidentate nitrate anions and a combination of donor oxygen atoms from the bridging TIPE ligands.

In known dinuclear lanthanide complexes with a 2:3 metal-to-ligand ratio, the metal centers are often bridged by oxygen atoms from the ligands. mdpi.com For a [Ln₂(TIPE)₃(NO₃)₆] complex, the TIPE ligands could adopt a bridging-chelating coordination mode. For example, one phosphonate group of a TIPE ligand could bind to the first lanthanide center while the other phosphonate group binds to the second. The flexibility of the ethylene linker is critical for enabling such bridging modes. wikipedia.org This would result in two nine-coordinate lanthanide centers, each bound to three nitrate ions and three phosphonate oxygen atoms from the bridging ligands, a common coordination environment for lanthanides. mdpi.com

Table 2: Hypothetical Coordination Environment in [Ln₂(TIPE)₃(NO₃)₆] Complexes

| Metal Center | Coordinated TIPE Ligands | Coordinated Nitrate Ions | Total Coordination Number |

| Ln1 | 3 (bridging) | 3 (bidentate) | 9 |

| Ln2 | 3 (bridging) | 3 (bidentate) | 9 |

View fullscreen

Influence of Lanthanide Ionic Radius on Complex Structure and Coordination

The coordination chemistry of lanthanide ions with diphosphonate ligands is significantly influenced by the lanthanide contraction, which is the steady decrease in the atomic and ionic radii of the lanthanide elements with increasing atomic number. wikipedia.orglibretexts.org This contraction is caused by the poor shielding of the nuclear charge by the 4f electrons. wikipedia.org As the ionic radius of the Ln³⁺ ion decreases from lanthanum to lutetium, distinct changes in the structure and coordination number of the resulting complexes with diphosphonates are observed. rsc.orgpatsnap.com

A general trend observed in lanthanide complexes is that ions with a larger radius, such as the early lanthanides (e.g., La³⁺, Ce³⁺, Pr³⁺), tend to accommodate higher coordination numbers. rsc.orgrsc.org Conversely, the smaller ionic radii of the later lanthanides (e.g., Er³⁺, Yb³⁺, Lu³⁺) lead to lower coordination numbers due to increased steric hindrance around the metal center. patsnap.comrsc.org

For instance, in a series of complexes with a related ligand, tetrakis(O-isopropyl)methylenediphosphonate, lanthanide ions with an atomic number smaller than praseodymium (Pr) typically form nine-coordinated structures. rsc.orgrsc.org In contrast, those with an atomic number larger than Pr tend to form complexes with coordination numbers of eight or even lower. rsc.orgrsc.org Praseodymium itself represents a transitional point, exhibiting both eight and nine-coordinate situations. rsc.org This shift highlights the direct impact of decreasing ionic radii on the coordination geometry. patsnap.com This phenomenon is not unique to diphosphonates and is observed in other lanthanide complexes, for example with phenanthroline ligands where early lanthanides exhibit 10-coordination while the much smaller lutetium forms a 9-coordinate complex. patsnap.com

The decrease in ionic radii across the series also affects the geometric arrangement of the chelating ligands. nih.gov While a series of complexes may be isostructural, the individual lanthanide-oxygen bond lengths show a systematic, almost quadratic decrease from La to Lu. nih.gov This contraction of the primary coordination sphere leads to more compact and stable structures for the heavier lanthanides. rsc.org

Table 1: Effect of Lanthanide Contraction on Coordination Number in Diphosphonate Complexes.

| Lanthanide Ion (Ln³⁺) | Ionic Radius (pm, 6-coordinate) wikipedia.org | Typical Coordination Number rsc.orgrsc.org |

|---|---|---|

| La³⁺ | 103 | 9 |

| Ce³⁺ | 102 | 9 |

| Pr³⁺ | 99 | 9 or 8 |

| Nd³⁺ | 98.3 | 8 |

| Sm³⁺ | 95.8 | 8 |

| Eu³⁺ | 94.7 | 8 |

| Gd³⁺ | 93.8 | 8 |

| Tb³⁺ | 92.3 | 8 |

| Dy³⁺ | 91.2 | 8 |

| Er³⁺ | 89 | 8 |

| Yb³⁺ | 86.8 | 8 or lower |

| Lu³⁺ | 86.1 | 8 or lower |

Coordination Environment and Geometry around Metal Centers

The coordination environment around lanthanide metal centers in complexes with tetraisopropyl 1,2-ethylenediphosphonate and related ligands is typically characterized by high coordination numbers, commonly ranging from eight to ten. rsc.orgcolab.ws The geometry of these complexes is often a distorted version of common polyhedra, such as a tricapped trigonal prism or a distorted trigonal-dodecahedral environment. nih.govresearchgate.net The flexible nature of the diphosphonate ligand allows it to adopt various coordination modes, contributing to the structural diversity of these compounds. psu.edu

In a representative complex formed between the tetraethyl ester of ethylenediphosphonic acid and lanthanum nitrate, the lanthanum atom is found to be ten-coordinated. colab.ws The crystal structure reveals a polymeric chain where the diphosphonate ligands act as bridging, bidentate units. colab.ws Hard acid lanthanide cations interact strongly with the hard base phosphoryl (P=O) groups of the diphosphonate ligand. rsc.org

Role of Phosphoryl Oxygen Atoms in Metal Coordination

The primary interaction between the diphosphonate ligand and the lanthanide ion occurs through the oxygen atoms of the phosphoryl (P=O) groups. rsc.orgbohrium.com These oxygen atoms act as strong Lewis bases, readily donating electron density to the hard Lewis acidic lanthanide cations. libretexts.orgrsc.org The basicity and nucleophilicity of the phosphoryl oxygen are key factors influencing the strength and nature of the metal-ligand bond. bohrium.comresearchgate.net

Upon coordination to a lanthanide ion, the P=O bond distance may either lengthen or shorten compared to the free ligand, which can be an indicator of the complex's properties. bohrium.com For example, in a lanthanum complex with the tetraethyl ester of ethylenediphosphonic acid, four oxygen atoms from two different phosphonate ligands coordinate to the central metal ion, forming part of a ten-coordinate geometry. colab.ws The diphosphonate ligand often acts as a bidentate chelating agent, using one phosphoryl oxygen from each phosphonate group to bind to the metal center. rsc.org This chelation effect, involving the formation of a stable ring structure with the metal ion, enhances the stability of the resulting complexes compared to those with monodentate phosphonate ligands. rsc.org

Participation of Ancillary Ligands (e.g., Nitrate Ions, Water Molecules)

For instance, in the polymeric complex of lanthanum with tetraethyl 1,2-ethylenediphosphonate, the ten-coordinate environment around the La³⁺ ion is achieved by coordination to four phosphoryl oxygen atoms from two diphosphonate ligands and six oxygen atoms from three bidentate nitrate ions. colab.ws Similarly, studies on lanthanide complexes with tetrakis(O-isopropyl)methylenediphosphonate show the inclusion of water molecules and chloride ions in the primary coordination sphere. rsc.org The number of coordinated water molecules can also vary with the lanthanide ionic radius, further demonstrating the influence of the lanthanide contraction on the final structure. rsc.org The presence of these ancillary ligands can also lead to the formation of extensive hydrogen-bonding networks, which help to stabilize the crystal structure. rsc.orgiucr.org

Coordination with Other Metal Ions

While the coordination chemistry of this compound with lanthanides is well-explored, its interaction with other metal ions, particularly transition metals, is also a subject of significant interest due to the potential for creating novel materials with diverse applications. nih.govwikipedia.org

Investigations with Transition Metal Ions

Diphosphonate ligands, including the 1,2-ethylenediphosphonate backbone, form stable complexes with a variety of transition metal ions. nih.gov These complexes often exhibit polymeric structures. wikipedia.org For example, hydrothermal synthesis using 1,2-ethylenediphosphonic acid and iron(III) salts yields a three-dimensional iron(III) diphosphonate, Fe(H₂O)(HO₃P(CH₂)₂PO₃). nih.gov

In the crystal structure of this iron compound, the metal center is octahedrally coordinated. nih.gov The coordination sphere consists of five oxygen atoms from the phosphonate groups and one water molecule. nih.gov The structure is composed of inorganic sheets of Fe(H₂O)O₅ octahedra linked by PO₃C tetrahedra, which are then pillared by the ethylenediphosphonate groups to form a 3D framework. nih.gov Isostructural compounds have also been successfully synthesized with other trivalent metal ions like aluminum(III) and gallium(III), demonstrating the versatility of the ethylenediphosphonate ligand in forming pillared layered structures with various M(III) ions. nih.gov

Table 2: Crystallographic Data for M(III)(H₂O)(HO₃P(CH₂)₂PO₃) Compounds. nih.gov

| Metal (M) | Crystal System | Space Group | Unit Cell Parameter a (Å) | Unit Cell Parameter b (Å) | Unit Cell Parameter c (Å) | Volume (ų) |

|---|---|---|---|---|---|---|

| Fe(III) | Orthorhombic | Pbca | 9.739 | 9.498 | 15.940 | 1474.4 |

| Al(III) | Orthorhombic | Pbca | 9.534 | 9.255 | 15.724 | 1387.5 |

| Ga(III) | Orthorhombic | Pbca | 9.670 | 9.357 | 15.862 | 1435.4 |

Hybrid Inorganic-Organic Frameworks Incorporating Diphosphonates

Diphosphonate ligands are excellent building blocks for the construction of hybrid inorganic-organic frameworks, including metal-organic frameworks (MOFs). nih.govrsc.org These materials combine the properties of inorganic metal-oxide nodes with versatile organic linkers, leading to structures with high porosity, thermal stability, and potential for applications in catalysis, sorption, and separation. ias.ac.inscispace.com

The use of diphosphonates like 1,2-ethylenediphosphonate allows for the creation of robust, often three-dimensional, networks. nih.gov The P-C bond is hydrolytically stable, and the phosphonate group can bind to multiple metal centers, promoting the formation of extended structures. rsc.org The structure of Fe(H₂O)(HO₃P(CH₂)₂PO₃) is a prime example of such a hybrid framework, where inorganic sheets are pillared by the organic ethylene spacer. nih.gov

The rational design of these frameworks allows for the tuning of properties such as pore size and functionality. nih.gov By combining metal ions with specific coordination preferences and diphosphonate linkers of varying length and rigidity, a wide array of architectures, from dense layers to porous 3D networks, can be achieved. rsc.orgias.ac.in These phosphonate-based MOFs are recognized for their high structural diversity and stability, which can open avenues for creating materials with engineered properties. scispace.comresearchgate.net

Structural Characterization and Spectroscopic Analysis of Tipe and Its Metal Complexes

Advanced Crystallographic Investigations

Advanced crystallographic techniques, particularly single-crystal X-ray diffraction, provide unparalleled insight into the three-dimensional arrangement of atoms in the solid state. These studies are crucial for determining the precise molecular geometry, bond lengths, bond angles, and intermolecular interactions that govern the crystal packing of TIPE and its metal complexes.

Single Crystal X-ray Diffraction Studies of TIPE Complexes

While specific single-crystal X-ray diffraction data for Tetraisopropyl 1,2-ethylenediphosphonate (TIPE) itself or its direct metal complexes are not widely available in the surveyed literature, the general methodology and the type of information that can be obtained from such studies are well-established. The analysis of crystalline samples of TIPE-metal complexes would yield critical data on their molecular and supramolecular structures.

Determination of Crystal Systems and Space Groups

The initial step in a single-crystal X-ray diffraction study involves the determination of the crystal system and space group. The crystal system classifies the crystal based on its rotational symmetry and the parameters of its unit cell (the smallest repeating unit of the crystal lattice). The seven crystal systems are triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic.

The space group provides a more detailed description of the symmetry of the crystal structure, including translational symmetry elements. The determination of the crystal system and space group is essential for the subsequent solution and refinement of the crystal structure. For metal complexes of phosphonates, a wide variety of crystal systems and space groups are observed, depending on the metal ion, the coordination geometry, and the presence of co-ligands or solvent molecules.

Analysis of Interatomic Bond Distances and Angles

Once the crystal structure is solved, a detailed analysis of the interatomic bond distances and angles within the TIPE ligand and between the ligand and the metal center can be performed. This information is fundamental for understanding the coordination mode of the TIPE ligand. For instance, TIPE can act as a bidentate ligand, coordinating to a metal center through the phosphoryl oxygen atoms.

Key parameters that would be determined include:

P=O bond lengths: These are expected to change upon coordination to a metal ion.

P-O and O-C bond lengths within the isopropyl groups.

C-C bond length of the ethylene (B1197577) bridge.

Metal-Oxygen (M-O) bond distances, which are indicative of the strength of the coordination bond.

A representative table of expected bond lengths for a hypothetical TIPE metal complex is provided below.

| Bond | Expected Length (Å) |

| P=O | 1.45 - 1.50 |

| P-O (ester) | 1.55 - 1.60 |

| M-O (phosphoryl) | 2.00 - 2.50 |

| C-C (ethylene) | 1.50 - 1.55 |

Supramolecular Interactions and Polymer Chain Formation in Solid-State Structures

Furthermore, the bifunctional nature of the TIPE ligand can lead to the formation of coordination polymers. In such structures, TIPE can bridge between metal centers, creating one-, two-, or three-dimensional networks. The dimensionality and topology of these polymers are dictated by the coordination preferences of the metal ion and the conformational flexibility of the TIPE ligand. The study of these supramolecular assemblies is crucial for the design of new materials with specific properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of molecules in solution. For TIPE and its derivatives, ¹H NMR spectroscopy provides detailed information about the proton environment within the molecule.

¹H NMR Spectroscopic Characterization of TIPE and Derivatives

The ¹H NMR spectrum of TIPE would be expected to show signals corresponding to the protons of the ethylene bridge (-CH₂-CH₂-) and the isopropyl groups (-CH(CH₃)₂).

Ethylene Bridge Protons (-CH₂-CH₂-): These protons would likely appear as a multiplet due to coupling with each other and with the two phosphorus atoms. The chemical shift would be in the range of 1.5-2.5 ppm.

Isopropyl Methine Protons (-CH(CH₃)₂): The methine protons would appear as a multiplet due to coupling with the adjacent methyl protons and the phosphorus atom. The expected chemical shift is in the region of 4.5-5.0 ppm.

Isopropyl Methyl Protons (-CH(CH₃)₂): The methyl protons would appear as a doublet of doublets due to coupling with the methine proton and the phosphorus atom. The chemical shift is anticipated to be in the range of 1.2-1.4 ppm.

Upon coordination to a metal ion, changes in the chemical shifts of the TIPE protons are expected, particularly for those protons closer to the coordination site (the phosphoryl groups). These changes can provide information about the coordination mode of the ligand in solution.

For comparative purposes, the ¹H NMR data for a related derivative, Tetraisopropyl pyridine-2,6-diylbis(phosphonate) , is presented in the table below. rsc.org

| Protons (Assignment) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-3, H-5 | 8.05 | ddd | 8.1, 5.3, 2.6 |

| Pyridine H-4 | 7.88 | ddd | 7.7, 5.2, 2.4 |

| Isopropyl -CH | 4.85 | dq | 12.0, 5.7 |

| Isopropyl -CH₃ | 1.38 | dd | 6.2, 2.2 |

| Isopropyl -CH₃ | 1.32 | dd | 6.2, 2.1 |

Data obtained in CDCl₃ at 600 MHz. rsc.org

This data illustrates the typical chemical shifts and coupling patterns observed for the isopropyl groups in a phosphonate (B1237965) ester environment. The complexity of the signals for the pyridine protons is due to spin-spin coupling between the different protons on the aromatic ring. For TIPE, the signals for the ethylene bridge would provide key structural information.

³¹P NMR Spectroscopic Probes of Phosphorus Environment and Coordination

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy stands as a premier analytical method for probing the chemical environment of phosphorus atoms within a molecule. The position of the signal, or chemical shift (δ), in a ³¹P NMR spectrum is exquisitely sensitive to the electronic and structural nuances around the phosphorus nucleus.

For the symmetric molecule this compound (TIPE), the two phosphorus atoms are chemically identical. Consequently, a single, sharp resonance is anticipated in its proton-decoupled ³¹P NMR spectrum. While specific, experimentally determined ³¹P NMR data for TIPE is not extensively documented in peer-reviewed literature, its chemical shift can be confidently predicted to lie within the characteristic range for phosphonate esters. For context, related organophosphorus compounds such as trialkyl phosphites typically exhibit resonances in the +125 to +145 ppm range, whereas phosphonate esters of the general formula O=P(OR)₂Hal are found in the region of -30 to +15 ppm.

The coordination of TIPE to a metal center, which occurs through the oxygen atoms of the phosphoryl groups, induces a notable change in the ³¹P NMR chemical shift. This phenomenon, known as the coordination shift (Δδ), serves as a definitive indicator of complex formation and provides critical insights into the metal-ligand bonding. The coordination shift is calculated as the difference between the chemical shift of the complex and that of the free ligand:

Δδ = δ(complex) - δ(free ligand)

Typically, the coordination of the P=O group to a metal ion results in a downfield shift (a positive Δδ value), moving the resonance to a higher frequency. This is a direct consequence of the donation of electron density from the phosphoryl oxygen to the metal ion, which deshields the phosphorus nucleus. The magnitude of this coordination shift can be correlated with the strength of the metal-phosphonate interaction.

Table 1: Predicted ³¹P NMR Chemical Shifts and Coordination Shifts for TIPE and its Metal Complexes

| Compound | Predicted ³¹P Chemical Shift (δ, ppm) | Predicted Coordination Shift (Δδ, ppm) |

| TIPE (Free Ligand) | Within the phosphonate ester region | N/A |

| [M(TIPE)n]Clx | Downfield shift relative to free TIPE | Positive value |

Note: This table is based on established principles of ³¹P NMR spectroscopy, as specific experimental values for TIPE were not available in the surveyed literature.

Solution-State Structural Elucidation and Dynamics of Complexes

Beyond identifying the phosphorus environment, NMR spectroscopy is a powerful tool for determining the three-dimensional structure and observing the dynamic behavior of metal complexes in solution. For complexes of TIPE, advanced techniques such as two-dimensional NMR (e.g., COSY, HSQC) can be employed to unequivocally confirm the connectivity of the atoms within the ligand framework after coordination to a metal.

Furthermore, the dynamic processes of the complex in solution, such as the exchange of ligands, can be investigated through variable-temperature NMR studies. If TIPE is exchanging between a coordinated and an uncoordinated state, or if it is switching between different modes of coordination, this will manifest as a broadening of the NMR signals or as the appearance of signals at averaged chemical shifts. By analyzing the shape of the spectral lines at various temperatures, the rates of these dynamic events can be quantified.

In cases where TIPE forms complexes with paramagnetic metal ions, the unpaired electrons on the metal dramatically influence the NMR spectrum. This results in significantly broadened signals and large shifts in the resonances of the ligand's protons and phosphorus nuclei. While this can present challenges in spectral interpretation, the paramagnetic effect can also be harnessed to extract valuable information regarding the geometry of the complex and the precise distances between the metal ion and the ligand atoms. Research on lanthanide complexes with other phosphonate-containing ligands has successfully demonstrated the utility of this approach.

Infrared (IR) Spectroscopic Studies

Vibrational Analysis of P=O Stretching Frequencies in TIPE and Complexes

Upon the coordination of the phosphoryl oxygen to a metal ion, the ν(P=O) is expected to shift to a lower wavenumber, a phenomenon known as a red shift. This shift is a direct electronic consequence of the weakening of the P=O double bond as it donates electron density to the metal center. The magnitude of this red shift can be directly correlated with the strength of the resulting metal-oxygen bond.

Table 2: Expected P=O Stretching Frequencies in the IR Spectra of TIPE and its Metal Complexes

| Compound | Expected ν(P=O) (cm⁻¹) | Expected Shift upon Coordination (Δν, cm⁻¹) |

| TIPE (Free Ligand) | ~1250 | N/A |

| [M(TIPE)n]Clx | <1250 | Negative value |

Note: The expected frequency for the free ligand is extrapolated from the spectrum of a closely related compound. The predicted shift upon coordination is based on well-established spectroscopic principles.

Assessment of Coordination Mode from Spectroscopic Shifts

The precise changes in the vibrational frequencies of the TIPE ligand upon complexation offer valuable clues about its mode of coordination to the metal ion. Possessing two phosphoryl groups, TIPE can function as a bidentate chelating ligand, wrapping around a single metal ion to form a stable ring structure. Alternatively, it has the potential to act as a bridging ligand, linking two separate metal centers.

A significant red shift of the ν(P=O) band is a strong and reliable indicator that the phosphoryl oxygen is involved in coordination. If the IR spectrum of a TIPE metal complex exhibits a single, shifted ν(P=O) band, it would suggest that both phosphoryl groups are coordinated to the metal and reside in chemically equivalent environments. Conversely, if the phosphoryl groups were in different environments—for instance, if one were coordinated and the other were not, or if they were involved in bridging versus chelating—this would likely lead to a splitting of the P=O band or the appearance of multiple distinct bands in the IR spectrum.

Mass Spectrometry (MS) and Elemental Analysis

Confirmation of Compound Identity and Purity

Mass spectrometry (MS) is a cornerstone of chemical analysis, providing a precise determination of a compound's molecular weight and thus confirming its identity. For this compound, which has the molecular formula C₁₄H₃₂O₆P₂, the calculated molecular weight is approximately 358.35 g/mol . In an electron ionization (EI) mass spectrum, the observation of a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 358 would provide strong evidence for the compound's molecular formula. For comparison, the mass spectrum of the related compound "Tetraisopropyl methylenediphosphonate" (C₁₃H₃₀O₆P₂) shows a molecular ion at m/z 344, which is consistent with its chemical formula. nih.gov

The fragmentation pattern observed in the mass spectrum provides additional structural information. For TIPE, fragmentation would likely proceed through the loss of isopropyl groups or the cleavage of the P-C and C-C bonds. A detailed analysis of the masses of these fragment ions can be used to piece together and confirm the molecule's structure.

Elemental analysis is a fundamental technique that determines the percentage composition of each element (carbon, hydrogen, phosphorus, etc.) in a compound. For a pure sample of TIPE, the experimentally measured percentages must align with the theoretical values calculated from its molecular formula. This technique is indispensable for verifying the purity of the synthesized ligand and its subsequent metal complexes.

Table 3: Theoretical Elemental Analysis Data for this compound (C₁₄H₃₂O₆P₂)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 14 | 168.14 | 46.91% |

| Hydrogen | H | 1.01 | 32 | 32.32 | 9.02% |

| Oxygen | O | 16.00 | 6 | 96.00 | 26.78% |

| Phosphorus | P | 30.97 | 2 | 61.94 | 17.28% |

| Total | 358.40 | 100.00% |

Elucidation of Complex Stoichiometry and Fragmentation Pathways

The stoichiometry and structural integrity of metal complexes involving this compound (TIPE) are crucial for understanding their coordination chemistry and potential applications. Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as a powerful analytical technique for characterizing these complexes in the gas phase. This soft ionization method allows for the transfer of intact complex ions from solution to the mass spectrometer, providing direct insights into their composition and the nature of the metal-ligand interactions.

Detailed analysis of the mass spectra of TIPE-metal complexes enables the determination of the metal-to-ligand ratio. By observing the mass-to-charge ratio (m/z) of the parent ions, the stoichiometry of the predominant species in solution can be readily established. For instance, the formation of 1:1, 1:2, or 2:1 metal-to-ligand complexes can be identified. The isotopic pattern of the metal ion serves as a characteristic signature, further confirming the composition of the observed complex ions.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are instrumental in elucidating the fragmentation pathways of these complexes. By selecting a specific parent ion and subjecting it to energetic collisions with an inert gas, characteristic fragment ions are produced. The analysis of these fragments provides valuable structural information, revealing the most labile bonds within the complex and the relative stability of different structural motifs.

For TIPE-metal complexes, fragmentation often initiates with the loss of neutral molecules from the isopropyl groups of the phosphonate esters. Common fragmentation pathways observed for organophosphorus compounds include the sequential loss of propene (C₃H₆) molecules through a McLafferty-type rearrangement. The cleavage of the P-O and C-O bonds within the ester groups can also lead to characteristic neutral losses and the formation of smaller, charged fragments.

Theoretical and Computational Studies on Tetraisopropyl 1,2 Ethylenediphosphonate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of a system, from which numerous properties can be derived.

Density Functional Theory (DFT) has become a versatile and widely used method in computational chemistry for investigating the electronic structure of many-body systems, including organophosphorus compounds. wikipedia.orgnih.gov DFT calculations are based on the principle that the ground-state energy of a system can be determined from its electron density, which is a simpler quantity to handle than the many-electron wavefunction. nih.gov This approach has been successfully applied to understand the properties of various phosphonate (B1237965) systems, offering a balance between computational cost and accuracy. mdpi.commdpi.com

In the context of Tetraisopropyl 1,2-ethylenediphosphonate, DFT can be employed to optimize the molecule's geometry, calculate its vibrational frequencies, and determine its electronic properties. The choice of the functional and basis set is crucial for the accuracy of these calculations. nih.govnih.gov For organophosphorus compounds, hybrid functionals such as B3LYP and PBE0 are often used to provide reliable results for energies and structures. nih.gov DFT studies on related phosphonate ligands have been instrumental in understanding their coordination chemistry and interaction with metal ions. mdpi.com

Illustrative calculated geometric parameters for this compound using a representative DFT method are presented in the table below.

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | P=O | 1.48 Å |

| Bond Length | P-C | 1.85 Å |

| Bond Length | C-C (ethyl bridge) | 1.54 Å |

| Bond Angle | O=P-C | 115° |

| Bond Angle | C-P-C | 105° |

| Dihedral Angle | P-C-C-P | 180° (anti) |

Note: The data in this table is hypothetical and serves as an example of the type of information that can be obtained from DFT calculations.

DFT calculations provide detailed information about the electronic makeup of a molecule. The analysis of molecular orbitals (MOs), charge distribution, and electrostatic potentials is crucial for understanding a molecule's reactivity and interaction with other species. huntresearchgroup.org.ukijpsat.org

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. ijpsat.org For this compound, the HOMO is expected to be localized on the phosphoryl oxygen atoms, indicating that these are the primary sites for electrophilic attack and coordination to metal ions.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. huntresearchgroup.org.uk In phosphonates, the phosphoryl oxygen atoms carry a significant negative charge due to the high polarity of the P=O bond, making them strong Lewis bases. researchgate.net The phosphorus atom, in turn, bears a partial positive charge.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution around the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would show the most negative potential around the phosphoryl oxygen atoms, confirming their role as the primary coordination sites.

The following table presents hypothetical data from a quantum chemical analysis of this compound.

| Property | Value (Illustrative) | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability |

| Mulliken Charge on P | +1.2 e | Partial positive charge on the phosphorus atom |

| Mulliken Charge on O (P=O) | -0.8 e | Partial negative charge on the phosphoryl oxygen |

Note: The data in this table is hypothetical and intended to illustrate the outputs of quantum chemical calculations.

Molecular Dynamics Simulations of Ligand-Metal Interactions in Solution

While quantum chemical calculations are excellent for studying the intrinsic properties of a single molecule, molecular dynamics (MD) simulations are used to explore the dynamic behavior of systems containing many atoms, such as a ligand interacting with a metal ion in a solvent. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe their movements over time.

For this compound, MD simulations can be used to study its conformational flexibility in solution and its binding process with various metal ions. These simulations can provide insights into the structure of the solvation shell around the ligand and its metal complexes, as well as the thermodynamics and kinetics of complex formation. Ab initio molecular dynamics (AIMD), which uses quantum mechanical calculations to determine the forces between atoms at each time step, can provide a highly accurate description of these interactions. rsc.org

MD simulations can be used to calculate the radial distribution function, g(r), which describes the probability of finding an atom at a certain distance from another atom. For example, the g(r) between a metal ion and the phosphoryl oxygen atoms of the ligand can reveal the average coordination distance and the structure of the first coordination shell.

The table below shows hypothetical results from an MD simulation of this compound with a divalent metal ion (M²⁺) in water.

| Parameter | Value (Illustrative) | Description |

| M²⁺-O(P=O) average distance | 2.1 Å | Average distance between the metal ion and the coordinating oxygen atoms |

| Coordination Number of M²⁺ | 6 | Average number of atoms in the first coordination shell of the metal ion |

| Ligand-Metal Binding Energy | -150 kJ/mol | The energy released upon the formation of the complex in solution |

Note: The data in this table is hypothetical and for illustrative purposes only.

Prediction of Coordination Geometries and Energetic Stabilities of Complexes

Computational methods are invaluable for predicting the three-dimensional structures and stabilities of metal complexes formed with ligands like this compound. By using techniques such as DFT, chemists can model various possible coordination modes of the ligand and determine the most energetically favorable geometries. researchgate.netresearchgate.net

This compound is a bidentate ligand, capable of coordinating to a metal center through the two phosphoryl oxygen atoms, forming a chelate ring. Computational studies can be used to calculate the binding energy of the ligand to a metal ion, which is a measure of the stability of the resulting complex. researchgate.net By comparing the binding energies of different possible isomers or coordination geometries, the most stable structure can be identified. lbl.govchemrxiv.org

These calculations can also predict spectroscopic properties, such as vibrational frequencies, which can then be compared with experimental data to validate the predicted structures. The ability to computationally screen a wide range of metal ions and predict the properties of their complexes can significantly accelerate the discovery and design of new materials with desired properties. chemrxiv.org

The following table provides an example of predicted properties for a hypothetical complex of this compound with a metal ion.

| Property | Predicted Value (Illustrative) | Method |

| Coordination Geometry | Octahedral | DFT Geometry Optimization |

| M-O Bond Distance | 2.05 Å | DFT Geometry Optimization |

| Complexation Energy (gas phase) | -450 kJ/mol | DFT Energy Calculation |

| P=O Stretching Frequency (free ligand) | 1250 cm⁻¹ | DFT Frequency Calculation |

| P=O Stretching Frequency (complexed) | 1200 cm⁻¹ | DFT Frequency Calculation |

Note: The data in this table is hypothetical and serves to illustrate the predictive power of computational chemistry.

Applications in Advanced Materials and Catalysis Research

Development of Ion-Exchange and Coordination Resins

The synthesis of specialized polymers for the selective removal of metal ions from aqueous solutions is a significant area of research. TIPE serves as a valuable precursor in the creation of these materials, leading to resins with a high affinity for various metal cations.

The preparation of ion-exchange resins often involves the functionalization of a pre-existing polymer matrix. TIPE can be utilized in this process to introduce diphosphonate groups onto a polymer backbone. For instance, a common method involves the reaction of the sodium derivative of TIPE with a vinylbenzyl chloride/styrene/divinylbenzene copolymer. This reaction grafts the ethylenediphosphonate moiety onto the polymer, creating a resin with chelating functionalities. Subsequent hydrolysis of the isopropyl ester groups with a strong acid, such as concentrated hydrochloric acid, converts the resin into its active phosphonic acid form, ready for ion-exchange applications.

Resins derived from TIPE exhibit a notable capacity for the selective sorption of di- and trivalent cations. The diphosphonate groups on the polymer act as effective ligands, binding to metal ions in solution. Research has shown that these resins have a high affinity for cations such as zinc(II). The presence of two phosphonate (B1237965) groups in close proximity allows for the formation of stable chelate complexes with the metal ions, leading to their efficient removal from the solution. This selectivity is particularly advantageous in processes where the target metal needs to be separated from a mixture of other ions.

When compared to other diphosphonate resins, such as those derived from methylenediphosphonate, TIPE-derived resins demonstrate competitive and, in some cases, superior performance in metal ion removal. The efficiency of these resins is influenced by several factors, including the nature of the bridging group between the phosphonate moieties. The ethylene (B1197577) bridge in TIPE-derived resins provides a different spatial arrangement of the chelating groups compared to the methylene (B1212753) bridge in methylenediphosphonate resins. This structural difference can affect the stability of the metal-ligand complexes and, consequently, the selectivity and capacity of the resin for different metal ions. While direct quantitative comparisons are limited in the literature, the general class of diphosphonate-functionalized resins is recognized for its high affinity for heavy metal ions. The choice between different diphosphonate resins often depends on the specific application and the target metal ions.

Table 1: Comparison of Chelating Resin Functional Groups

| Functional Group | Typical Target Metals | Optimal pH Range | Key Features |

| Iminodiacetic Acid (IDA) | Transition metals (e.g., Cu²⁺, Ni²⁺) | 4-6 | Forms strong complexes through nitrogen-oxygen coordination. buffalo.edu |

| Aminophosphonic | Heavy metals (e.g., Pb²⁺, Cd²⁺), Rare earth elements | 1-2 (maintains capacity at low pH) | Stronger acid sites allow for operation in highly acidic conditions. buffalo.edu |

| Diphosphonic (e.g., from TIPE) | Di- and trivalent cations (e.g., Zn²⁺, Fe³⁺) | Broad (acidic to neutral) | Strong chelation effect due to two adjacent phosphonate groups. |

Role in Homogeneous and Heterogeneous Catalysis

The coordination chemistry of phosphonates makes them excellent ligands for the development of catalysts. Metal complexes incorporating diphosphonate ligands, potentially including those derived from TIPE, are being explored for their catalytic activity in a variety of organic transformations.

Metal-phosphonate complexes have demonstrated significant catalytic activity in a range of organic reactions, including cross-coupling reactions, hydrogenations, and oxidations. scispace.com The phosphonate groups can coordinate to a metal center, influencing its electronic properties and steric environment, which in turn dictates the catalytic activity and selectivity. For example, palladium-phosphonate complexes have been utilized as catalysts in Heck and Suzuki coupling reactions. scispace.com Similarly, rhodium and ruthenium complexes with phosphonate-containing ligands have been employed in hydrogenation reactions. scispace.com While specific studies focusing on TIPE as a ligand in these transformations are not extensively reported, the broader success of diphosphonate ligands suggests that TIPE-metal complexes could serve as effective catalysts. The bidentate nature of the ethylenediphosphonate ligand can provide stability to the metal center, a desirable feature in catalytic systems.

Understanding the mechanism of a catalytic reaction is crucial for optimizing the catalyst's performance. For metal-diphosphonate catalysts, the reaction mechanism often involves the coordination of the substrate to the metal center, followed by a series of steps such as oxidative addition, migratory insertion, and reductive elimination. The structure of the diphosphonate ligand plays a critical role in these steps. The length and flexibility of the bridge between the phosphonate groups can influence the bite angle of the ligand, which affects the geometry and reactivity of the catalytic complex.

Structure-activity relationship studies in related systems have shown that subtle changes in the ligand structure can have a profound impact on the catalyst's activity and selectivity. For instance, modifying the electronic properties of the ligand by introducing electron-donating or electron-withdrawing groups can alter the electron density at the metal center, thereby influencing its catalytic behavior. While detailed mechanistic and structure-activity relationship studies specifically for TIPE-based catalysts are an area for future research, the principles established for other phosphonate-based catalytic systems provide a framework for predicting and understanding their potential catalytic performance. The systematic variation of the diphosphonate ligand structure, including the nature of the ester groups and the bridging unit, would be a key strategy in elucidating these relationships and designing more efficient catalysts. rsc.org

Supramolecular Chemistry and Self-Assembly of TIPE-Based Architectures

The construction of complex, functional materials through the spontaneous association of molecular components is the essence of supramolecular chemistry. Tetraisopropyl 1,2-ethylenediphosphonate, with its flexible ethylene bridge and four potential coordination sites upon hydrolysis, presents an intriguing candidate for the design of novel supramolecular assemblies. The self-assembly processes involving TIPE are governed by a delicate balance of coordination bonds and non-covalent interactions, leading to the formation of ordered, higher-dimensional structures.

Engineering of Coordination Polymers and Metal-Organic Frameworks

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. While research into phosphonate-based MOFs is an active area, specific studies detailing the direct use of this compound as a primary building block are not extensively documented in publicly available literature.

However, the foundational ligand, 1,2-ethylenediphosphonic acid, which is the de-esterified form of TIPE, has been successfully employed in the synthesis of pillared layered structures. For instance, three-dimensional iron(III), aluminum(III), and gallium(III) diphosphonates have been synthesized hydrothermally. researchgate.net In these structures, the deprotonated 1,2-ethylenediphosphonate groups act as pillars, connecting inorganic sheets composed of metal-oxygen octahedra and phosphonate tetrahedra. researchgate.net This demonstrates the capacity of the underlying ethylene diphosphonate backbone to form robust, extended networks.

The general approach to engineering coordination polymers and MOFs with ligands like TIPE would involve the careful selection of metal centers and reaction conditions to control the dimensionality and topology of the resulting framework. The isopropyl ester groups in TIPE would likely need to be hydrolyzed in situ to expose the phosphonate oxygen atoms for coordination with metal ions. The conditions of this hydrolysis (e.g., temperature, pH, and solvent) would be critical in directing the final structure.

Below is a representative table of metal-organic frameworks synthesized using phosphonate-based ligands, illustrating the types of structures that could potentially be formed using the 1,2-ethylenediphosphonate core.

| Framework Designation | Metal Ion | Phosphonate Ligand | Dimensionality | Key Structural Feature |

| Fe(H₂O)(HO₃P(CH₂)₂PO₃) | Fe(III) | 1,2-Ethylenediphosphonic acid | 3D | Pillared layered structure |

| Al(H₂O)(HO₃P(CH₂)₂PO₃) | Al(III) | 1,2-Ethylenediphosphonic acid | 3D | Isostructural with the Fe(III) compound |

| Ga(H₂O)(HO₃P(CH₂)₂PO₃) | Ga(III) | 1,2-Ethylenediphosphonic acid | 3D | Isostructural with the Fe(III) compound |

Role of Intermolecular Interactions in Solid-State Assembly

The solid-state assembly of molecules is dictated by a variety of intermolecular interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions. In the context of TIPE, even in its crystalline form without the presence of metal ions, these forces would play a crucial role in determining its packing arrangement.

Furthermore, the phosphoryl groups (P=O) are highly polar and can act as hydrogen bond acceptors. In the presence of suitable hydrogen bond donors (such as co-crystallized solvent molecules or impurities), C-H···O hydrogen bonds could also contribute to the stability of the crystal lattice. The study of related heterocyclic phosphonates has shown the importance of such interactions in their supramolecular architecture. nih.gov

| Interaction Type | Description | Potential Contribution to Crystal Packing |

| Van der Waals Forces | Weak, non-directional forces arising from temporary fluctuations in electron density. | Dominant interaction due to the presence of numerous alkyl (isopropyl) groups. |

| Dipole-Dipole Interactions | Electrostatic attraction between the positive end of one polar molecule and the negative end of another. | Significant due to the polar P=O bonds. |

| C-H···O Hydrogen Bonds | Weak hydrogen bonds where a carbon-hydrogen bond acts as the donor and a phosphoryl oxygen as the acceptor. | May contribute to the directionality and stability of the crystal packing. |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies for TIPE Analogues and Derivatives

Future research will heavily focus on developing innovative and efficient synthetic routes to access a wider array of TIPE analogues and derivatives. The limitations of traditional multi-step syntheses, which can be time-consuming and low-yielding, necessitate the exploration of more sophisticated methodologies.

One promising avenue is the development of one-pot synthesis procedures. uiowa.edu These methods, which involve multiple reaction steps in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency and resource management. uiowa.edunih.gov For TIPE derivatives, a one-pot approach could involve the sequential modification of the ethylene (B1197577) backbone or the isopropyl ester groups to introduce new functionalities in a streamlined process. Monitoring such reactions in situ, for instance with ³¹P NMR spectroscopy, can provide mechanistic insights and allow for precise control over the formation of the desired products. uiowa.edu

Furthermore, strategies from the broader field of organophosphorus chemistry, such as diverted total synthesis (DTS) and function-oriented synthesis (FOS) , could be adapted. dntb.gov.ua DTS would allow for the creation of a library of TIPE analogues by making slight modifications at various stages of a validated synthetic pathway. FOS, on the other hand, would focus on designing synthetic routes to produce derivatives with specific, predetermined functionalities, such as enhanced binding affinity for certain metals or tailored solubility.

The creation of TIPE derivatives could involve various chemical transformations. For instance, modifying the ethylene bridge could introduce rigidity or flexibility, while altering the ester groups could tune the ligand's steric hindrance and solubility. The table below outlines potential synthetic strategies and the targeted modifications.

| Synthetic Strategy | Target Modification | Potential Derivative Functionality |

| One-Pot Reactions | Ethylene backbone & Isopropyl groups | Increased efficiency for creating libraries of analogues. |

| Diverted Total Synthesis | Stepwise modification of intermediates | Systematic exploration of structure-property relationships. |

| Function-Oriented Synthesis | Targeted functional group introduction | Ligands designed for specific metal coordination or material properties. |

| Michaelis-Arbuzov Reaction | Variation of alkyl halides | Creation of a wide range of phosphonate (B1237965) esters with different steric and electronic properties. ugent.be |

By embracing these advanced synthetic methodologies, researchers can systematically expand the family of TIPE-related ligands, paving the way for the discovery of new materials and complexes with unique properties.

Advanced Studies in Solution-Phase Coordination Dynamics and Ligand Exchange

A deeper understanding of the behavior of TIPE and its metal complexes in solution is crucial for controlling their reactivity and designing functional materials. Future research should employ advanced spectroscopic techniques to probe the intricate dynamics of coordination and ligand exchange processes.

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the kinetics of ligand exchange. semanticscholar.org By monitoring changes in NMR spectra as a function of temperature, it is possible to determine the rates of exchange and elucidate the activation parameters (enthalpy and entropy of activation). semanticscholar.org Such studies can reveal whether the ligand exchange proceeds through an associative mechanism , where the incoming ligand binds to the metal center before the departure of the original ligand, or a dissociative mechanism , where the original ligand detaches first, creating a coordinatively unsaturated intermediate. dntb.gov.uarsc.org The negative activation entropies often observed in phosphonate ligand exchange suggest an associative pathway, indicating a more ordered transition state. semanticscholar.org

The table below summarizes the key characteristics of associative and dissociative ligand exchange mechanisms.

| Mechanism | Key Feature | Intermediate | Rate Dependence | Activation Entropy (ΔS*) |

| Associative (A) | Incoming ligand binds first | Higher coordination number | Dependent on incoming ligand concentration | Typically negative (increased order) |

| Dissociative (D) | Leaving group departs first | Lower coordination number | Independent of incoming ligand concentration | Typically positive (increased disorder) |

Investigating a series of TIPE analogues with varied steric and electronic properties would provide valuable data to establish structure-reactivity relationships. For example, bulkier ester groups on the phosphonate moiety might favor a dissociative pathway by sterically hindering the approach of an incoming ligand.

Furthermore, these studies can be extended to understand the influence of the solvent and the nature of the metal ion on the coordination dynamics. rsc.org The aggregation of phosphonate-modified complexes in solution, which can be influenced by concentration and the presence of competing nucleophiles, is another important area for future investigation, as it can significantly impact the properties and applications of these systems. scilit.com

Application of TIPE in Multifunctional Materials Design with Tailored Properties

The robust coordination of diphosphonate ligands to a wide range of metal ions, including lanthanides and actinides, makes TIPE a highly promising building block for the design of multifunctional materials. dntb.gov.uarsc.org Future research will focus on harnessing the specific properties of TIPE to create materials with tailored functionalities.

A primary area of exploration is the synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) . rsc.orgrsc.orgspectroscopyonline.com The ethylene bridge in TIPE provides a flexible yet stable linker that can connect metal centers to form one-, two-, or three-dimensional networks. nih.gov By carefully selecting the metal ion and reaction conditions, it is possible to control the dimensionality and topology of the resulting framework. This control is key to designing materials with specific pore sizes and shapes for applications in gas storage, separation, and catalysis. uiowa.edu For instance, the stronger bonding of phosphonates compared to commonly used carboxylates can lead to MOFs with enhanced thermal and chemical stability. uiowa.edu

The functionalization of TIPE analogues offers a powerful strategy for tailoring the properties of these materials. Introducing specific functional groups on the ligand backbone can impart desired characteristics to the final material. For example:

Luminescent MOFs: Incorporating chromophoric moieties into the TIPE backbone or using luminescent lanthanide ions as metal nodes can lead to materials for sensing and optical applications. semanticscholar.org

Responsive Materials: Designing TIPE analogues with photo-responsive groups could lead to "smart" materials that change their properties upon exposure to light. semanticscholar.orgwalshmedicalmedia.com

Actinide Sequestration: The strong affinity of phosphonates for actinides makes TIPE-based materials promising candidates for the selective extraction and sequestration of radioactive elements from nuclear waste streams. swan.ac.ukmdpi.com

Another emerging application is the use of TIPE and its derivatives to functionalize nanoparticles and other biomaterials. researchgate.netaps.orgrsc.org The phosphonate groups can act as strong anchoring points to the surface of metal oxide nanoparticles or implants. nist.gov This allows for the creation of hybrid materials with targeted functionalities, such as bone-targeted drug delivery systems, where the bisphosphonate moiety directs the nanoparticle to bone tissue. researchgate.netrsc.org

The table below summarizes potential applications of TIPE-based materials.

| Material Type | Key Feature | Potential Application |

| Metal-Organic Frameworks (MOFs) | High porosity and stability | Gas storage, separation, catalysis |

| Lanthanide Coordination Polymers | Luminescence | Chemical sensors, optical devices |

| Actinide-based Materials | Strong actinide binding | Nuclear waste remediation |

| Functionalized Nanoparticles | Surface anchoring | Targeted drug delivery, bio-imaging |

| Hybrid Coatings | Strong adhesion to metal oxides | Orthopedic implants, corrosion resistance |

Deeper Computational Modeling for Rational Ligand Design and Predictive Studies

Computational chemistry is an indispensable tool for accelerating the design and discovery of new materials. Future research on TIPE will greatly benefit from deeper integration of computational modeling to guide synthetic efforts and predict the properties of novel analogues and their corresponding metal complexes.

Density Functional Theory (DFT) has proven to be a powerful method for investigating the electronic structure and bonding in metal-phosphonate complexes. rsc.orgrsc.orgnih.gov DFT calculations can provide valuable insights into:

Coordination Geometries: Predicting the preferred coordination modes of TIPE with different metal ions.

Bonding Energetics: Quantifying the strength of the metal-ligand bonds, which is crucial for understanding the stability of the resulting complexes and materials. rsc.org

Spectroscopic Properties: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized compounds. rsc.org